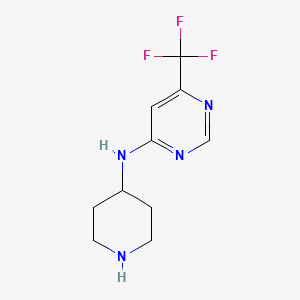

N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Description

N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a fluorinated pyrimidine derivative characterized by a piperidine ring at the 4-position of the pyrimidine core and a trifluoromethyl (-CF₃) group at the 6-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine moiety may contribute to binding interactions with biological targets.

Properties

IUPAC Name |

N-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4/c11-10(12,13)8-5-9(16-6-15-8)17-7-1-3-14-4-2-7/h5-7,14H,1-4H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSDOXXGQOHABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrimidine Core

The pyrimidine core can be synthesized using methods such as the Biginelli reaction, which involves the condensation of urea, a β-keto ester, and an aldehyde. However, for the specific compound , a more tailored approach might be necessary to introduce the trifluoromethyl group and the piperidin-4-yl moiety.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H). These reagents are commonly used in organic synthesis to add trifluoromethyl groups to aromatic rings under appropriate conditions, such as in the presence of a catalyst like copper(I) iodide.

Optimization and Purification

Optimization of the synthesis involves adjusting reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis can enhance efficiency and consistency. Purification methods, including chromatography and crystallization, are essential for obtaining high-purity material.

Biological Activity and Stability

Compounds like N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine are often evaluated for their biological activity, such as GPR119 agonism, and their stability in biological systems. The trifluoromethyl group is known to enhance certain biological activities and improve pharmacokinetic properties.

Data Table: Synthesis Conditions and Yields

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Pyrimidine Core Formation | Urea, β-keto ester, aldehyde | Biginelli reaction conditions | 60-80% |

| 2. Introduction of CF3 Group | CF3I or CF3SO3H, CuI | 80°C, 2 hours | 70-90% |

| 3. Introduction of Piperidin-4-yl Group | Piperidin-4-amine, K2CO3 | 100°C, 4 hours | 80-95% |

| 4. Purification | Chromatography or crystallization | Variable | 90-99% |

Research Findings

- Biological Activity : Compounds with a trifluoromethyl group often exhibit enhanced biological activity, such as improved GPR119 agonism.

- Pharmacokinetic Properties : The trifluoromethyl group can improve metabolic stability and oral bioavailability.

- Synthetic Challenges : The introduction of the trifluoromethyl group and the piperidin-4-yl moiety requires careful optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid

Reduction: Lithium aluminum hydride in tetrahydrofuran

Substitution: Sodium hydride in dimethylformamide

Major Products Formed

Oxidation: Formation of N-oxide derivatives

Reduction: Formation of reduced amine derivatives

Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to act as an agonist for certain receptors, such as GPR119, which plays a role in glucose homeostasis and insulin secretion. The binding of the compound to these receptors triggers a cascade of intracellular signaling pathways, ultimately leading to its biological effects.

Comparison with Similar Compounds

Piperidine/Pyrrolidine-Based Derivatives

Key Observations :

Heterocyclic Core Modifications

Key Observations :

Substituent Effects on Bioactivity

Key Observations :

- Oxadiazole Moiety : Compounds in demonstrate that introducing 1,2,4-oxadiazole at C5 enhances pesticidal efficacy, suggesting similar modifications to the target compound could expand its applications.

- Kinase Inhibition : The difluoropyrrolidine and oxane groups in highlight the importance of fluorine and heterocyclic substituents in kinase selectivity.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Piperazine vs.

- Stability : The allyl group in may enhance chemical stability, a consideration for the target compound’s formulation.

Biological Activity

N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine, a compound with the chemical formula CHFN and CAS number 1448960-72-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

- IUPAC Name : this compound

- Molecular Weight : 246.24 g/mol

- Purity : 95%

The compound features a trifluoromethyl group that is known to influence lipophilicity and metabolic stability, crucial factors in drug design.

Biological Activity Overview

This compound has been evaluated for various biological activities, particularly in the context of antiparasitic and anticancer properties. Its mechanism of action is primarily associated with inhibition of specific enzyme targets and modulation of cellular pathways.

Antiparasitic Activity

Research indicates that modifications in the pyrimidine structure can significantly affect antiparasitic activity. For example, compounds with similar structures have shown varied efficacy against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities has been noted to improve aqueous solubility while maintaining or enhancing biological activity.

| Compound | EC (µM) | Observations |

|---|---|---|

| This compound | TBD | Potential for further studies in transmission-blocking therapies |

| 10g (N-methyl substitution) | 0.064 | Increased potency compared to unsubstituted analogs |

| 10v (trifluoromethyl group) | 0.010 | Significantly higher activity |

Structure-Activity Relationships (SAR)

The SAR studies reveal that the trifluoromethyl group enhances the lipophilicity of the compound, which is essential for crossing cellular membranes and achieving therapeutic concentrations within target cells. Variations in the piperidine moiety also play a critical role in determining the compound's overall efficacy.

Key Findings from SAR Studies

- Increased Lipophilicity : The trifluoromethyl group contributes to increased lipophilicity, enhancing membrane permeability.

- Metabolic Stability : Compounds with specific substitutions show improved metabolic profiles in human liver microsomes, indicating potential for reduced toxicity.

- Target Specificity : The presence of piperidine enhances binding affinity to target enzymes involved in parasite metabolism.

Case Studies

Several case studies have illustrated the efficacy of this compound within various experimental frameworks:

- In vitro Studies : In vitro assays demonstrated that this compound exhibited significant inhibition of key metabolic enzymes in Plasmodium species, suggesting its potential as a lead compound for antimalarial drug development.

- In vivo Models : Animal models have been employed to assess the oral efficacy and pharmacokinetics of this compound, showing promising results that warrant further exploration.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine?

Synthesis typically involves multi-step reactions starting with pyrimidine precursors. For example, coupling reactions between trifluoromethyl-substituted pyrimidine intermediates (e.g., 6-(trifluoromethyl)pyrimidin-4-amine) and piperidin-4-amine derivatives are performed under mild conditions. Key steps include:

- Nucleophilic substitution : Reacting 4-chloro-6-(trifluoromethyl)pyrimidine with piperidin-4-amine in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .

- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC or NMR .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the trifluoromethyl group (-CF) appears as a singlet near δ 120–125 ppm in C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed [M+H] peaks) .

- X-ray crystallography : Resolves bond angles, torsion angles, and potential disorder in groups like -CF (common in trifluoromethylated compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, particularly for disordered groups like -CF3_33?

Disorder in -CF groups is common due to rotational freedom. Strategies include:

- Occupancy refinement : Assign partial occupancy to fluorine atoms in split positions (e.g., 0.85:0.15 ratio) and refine anisotropically .

- Hydrogen bonding analysis : Investigate intramolecular interactions (e.g., N–H⋯N bonds) that stabilize conformations, reducing ambiguity .

- Validation tools : Use software like SHELXL for disorder modeling and cross-checking with spectroscopic data .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in biological studies?

- Substitution patterns : Synthesize analogs with modified piperidine rings (e.g., N-alkylation) or pyrimidine substituents (e.g., halogens, methyl groups) to assess impact on bioactivity .

- Enzymatic assays : Test inhibitory effects on targets like acetylcholinesterase (AChE) using Ellman’s method, comparing IC values with structural analogs .

- Molecular docking : Simulate binding modes using tools like AutoDock to correlate substituent positions (e.g., -CF orientation) with activity .

Q. What experimental designs are optimal for evaluating antitumor activity while minimizing off-target effects?

- In vitro screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (1–100 μM) to determine IC values .

- Selectivity studies : Compare cytotoxicity against non-cancerous cell lines (e.g., HEK293) to identify selective analogs .

- Mechanistic probes : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to elucidate pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Standardize assay protocols : Variations in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) can skew results. Adhere to guidelines like NIH/NCATS recommendations .

- Meta-analysis : Compare datasets from multiple studies (e.g., pesticidal LC vs. antitumor IC) to identify trends or outliers .

- Control experiments : Replicate key studies with internal controls (e.g., flufenerim for pesticidal activity) to validate findings .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

- Continuous flow reactors : Improve reaction consistency and reduce side products compared to batch methods .

- Catalyst optimization : Screen palladium or copper catalysts for coupling steps to enhance efficiency .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.